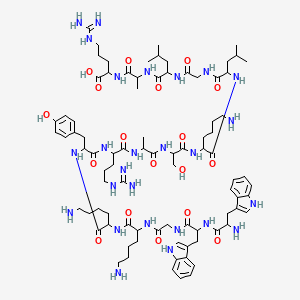
L-Aspartic acid zinc salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc L-aspartate is a chelated form of zinc, where zinc is bound to the amino acid aspartic acid. This compound is often used as a dietary supplement to address zinc deficiencies. Zinc is an essential trace element that plays a crucial role in various biological processes, including immune function, protein synthesis, and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc L-aspartate can be synthesized by reacting zinc oxide or zinc carbonate with L-aspartic acid in an aqueous solution. The reaction typically occurs under mild heating and stirring conditions to ensure complete dissolution and reaction of the components. The resulting solution is then filtered and evaporated to obtain zinc L-aspartate as a white crystalline powder .
Industrial Production Methods: In industrial settings, the production of zinc L-aspartate involves similar synthetic routes but on a larger scale. The process includes the use of high-performance liquid chromatography to ensure the purity of the final product. The compound is usually packed in paper drums with poly bags to protect it from damage during shipment .
Types of Reactions:
Oxidation and Reduction: Zinc L-aspartate can undergo redox reactions, where zinc can be oxidized or reduced depending on the reaction conditions.
Substitution: The compound can participate in substitution reactions where the zinc ion can be replaced by other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution Reactions: These reactions typically require the presence of other metal salts and may occur in aqueous or organic solvents.
Major Products Formed:
Oxidation: Zinc oxide and other oxidized forms of zinc.
Reduction: Metallic zinc or reduced zinc compounds.
Substitution: New metal-aspartate complexes depending on the substituting metal ion.
Scientific Research Applications
Zinc L-aspartate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a source of zinc in coordination chemistry.
Biology: Zinc L-aspartate is studied for its role in enzyme function and protein synthesis.
Industry: It is used in the formulation of dietary supplements and in the production of fortified foods.
Mechanism of Action
Zinc L-aspartate exerts its effects primarily through the delivery of zinc ions to the body. Zinc is a cofactor for numerous enzymes and is involved in various biochemical pathways. The compound enhances immune function, supports protein synthesis, and promotes cell division. Zinc L-aspartate has been shown to modulate T cell activation and cytokine production, making it a potential therapeutic agent for autoimmune diseases .
Comparison with Similar Compounds
- Magnesium aspartate
- Potassium aspartate
- Calcium aspartate
- Copper aspartate
Comparison: Zinc L-aspartate is unique in its ability to deliver zinc ions effectively to the body. While other aspartate compounds deliver different metal ions, zinc L-aspartate is specifically used to address zinc deficiencies and support immune function. Its bioavailability and effectiveness in delivering zinc make it a preferred choice for dietary supplements .
Properties
IUPAC Name |
zinc;2-aminobutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.Zn/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCZNRDIGZRGLV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13392108.png)
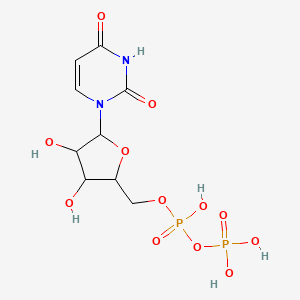

![(1R)-3-(3,4-dimethoxyphenyl)-1-{3-[2-(morpholin-4-yl)ethoxy]phenyl}propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B13392122.png)
![[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] methanesulfonate](/img/structure/B13392124.png)
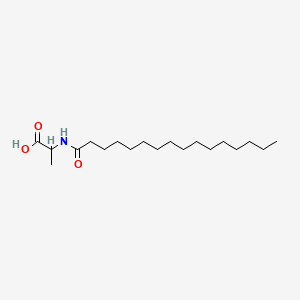
![N-(3-Fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B13392132.png)
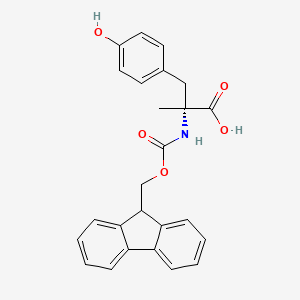
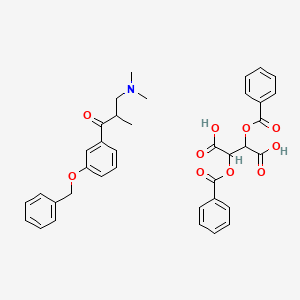
![Uridine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B13392149.png)
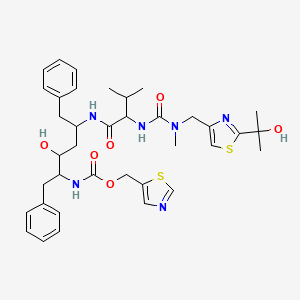
![[17-Acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 3,4-dimethylpent-2-enoate](/img/structure/B13392167.png)
